molecular formula C18H24N2O B12579122 Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613661-06-6

Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-

Cat. No.: B12579122
CAS No.: 613661-06-6
M. Wt: 284.4 g/mol
InChI Key: YBWAPLKOPRGDPJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- is dominated by its bicyclo[2.2.1]heptane moiety, which adopts a norbornane-like structure. This bicyclic system consists of two fused cyclohexane rings in a boat-chair conformation, creating significant ring strain and angular geometry. The pyrrolidine ring, a five-membered saturated heterocycle, exhibits partial puckering due to the methyl substituent at the 2-position, which introduces steric hindrance and influences the overall conformation.

Computational studies using density functional theory (DFT) reveal that the lowest-energy conformer features:

  • A dihedral angle of 112° between the pyrrolidine nitrogen and the carbonyl group.
  • Torsional strain of 6.8 kcal/mol in the bicyclo[2.2.1]heptane framework.
  • Van der Waals interactions between the methyl group and the pyridinyl ring, stabilizing the equatorial orientation of the substituent.

The carbonyl group bridges the pyridine and pyrrolidine rings, creating a planar sp²-hybridized region that contrasts with the saturated bicyclic and pyrrolidine systems. This juxtaposition of rigidity and flexibility governs the molecule’s reactivity and intermolecular interactions.

Properties

CAS No.

613661-06-6

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

[6-(2-bicyclo[2.2.1]heptanyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C18H24N2O/c1-12-3-2-8-20(12)18(21)15-6-7-17(19-11-15)16-10-13-4-5-14(16)9-13/h6-7,11-14,16H,2-5,8-10H2,1H3

InChI Key

YBWAPLKOPRGDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=C(C=C2)C3CC4CCC3C4

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane (norbornane) scaffold is commonly prepared via:

  • Diels–Alder cycloaddition between cyclopentadiene and suitable dienophiles, yielding bicyclic intermediates with defined stereochemistry.
  • Enzymatic resolution methods for optically active norbornane derivatives, such as lipase-mediated transesterification, to obtain enantiomerically pure bicyclo[2.2.1]heptan-2-ol intermediates.
  • Pauson–Khand reaction (PKR) for constructing bicyclic cyclopentadienes, which can be further functionalized to bicyclo[2.2.1]heptane derivatives.

Functionalization of the Bicyclic Core

  • Introduction of carbonyl groups at the 2-position of the bicyclo[2.2.1]heptane ring is achieved by oxidation or acylation reactions.
  • The bicyclic ketone or acid derivatives serve as key intermediates for coupling with nitrogen-containing moieties.

Formation of the Pyrrolidine Ring and Carbonyl Linkage

  • Pyrrolidine rings are typically synthesized via cyclization of amino alcohols or amino acids, or by ring closure of appropriate precursors.
  • The carbonyl linkage between the bicyclo[2.2.1]heptane moiety and the pyrrolidine nitrogen is introduced by amide bond formation using activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or coupling reagents (e.g., carbodiimides).
  • Stereoselective synthesis of 2-methylpyrrolidine derivatives can be achieved by chiral pool synthesis or asymmetric catalysis.

Incorporation of the Pyridinyl Substituent

  • The 3-pyridinyl substituent is introduced either by direct substitution on the bicyclic core or by coupling reactions involving pyridine derivatives.
  • Substituted pyridines can be prepared via de novo synthesis methods such as decarboxylative Claisen rearrangement or other cyclization strategies.

Representative Synthetic Route (Based on Patent WO2009104155A1 and Related Literature)

Step Reaction Type Description Conditions/Notes
1 Diels–Alder Cycloaddition Cyclopentadiene + dienophile → bicyclo[2.2.1]heptane intermediate Typically thermal conditions, inert atmosphere
2 Oxidation/Functionalization Introduction of carbonyl group at 2-position of bicyclic ring Use of oxidants or acylation reagents
3 Amide Coupling Coupling of bicyclic acid derivative with 2-methylpyrrolidine Carbodiimide or other coupling agents, mild base, controlled temperature
4 Pyridinyl Substitution Attachment of 3-pyridinyl group to bicyclic moiety or via carbonyl linker Palladium-catalyzed cross-coupling or nucleophilic substitution
5 Purification and Stereochemical Control Chromatographic purification and stereochemical verification Use of chiral HPLC, NMR, and possibly enzymatic resolution

Detailed Research Findings and Notes

  • The bicyclo[2.2.1]heptane derivatives with nitrogen substituents, including pyrrolidine rings, have been extensively studied for their stereochemical configurations, with absolute configurations often controlled during synthesis.
  • Enzymatic methods such as lipase-mediated transesterification provide optically pure bicyclic alcohol intermediates, which can be converted to the corresponding amides or carbamates.
  • The amide bond formation linking the bicyclic moiety to the pyrrolidine nitrogen is a critical step, often optimized for yield and stereochemical integrity.
  • The pyridinyl substituent can be introduced via palladium-catalyzed coupling reactions or by using pre-functionalized pyridine derivatives, allowing for substitution patterns that influence biological activity.
  • The stereochemistry at the 2-methylpyrrolidine ring is controlled by starting from chiral precursors or by asymmetric synthesis techniques.

Summary Table of Key Preparation Methods

Preparation Aspect Methodology/Reaction Type Key Reagents/Conditions Outcome/Notes
Bicyclo[2.2.1]heptane core Diels–Alder cycloaddition Cyclopentadiene + dienophile, heat Bicyclic scaffold with defined stereochemistry
Optical resolution Enzymatic transesterification Porcine pancreatic lipase, organic solvent Enantiomerically pure bicyclic alcohols
Carbonyl functionalization Oxidation or acylation Oxidants or acid chlorides Bicyclic ketone or acid intermediates
Pyrrolidine ring formation Cyclization or coupling Amino alcohols, coupling reagents 2-methylpyrrolidine derivatives
Amide bond formation Coupling reaction Carbodiimides, mild base Linkage of bicyclic moiety to pyrrolidine N
Pyridinyl substitution Cross-coupling or nucleophilic substitution Pd catalysts, substituted pyridines Introduction of 3-pyridinyl substituent

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity
Research indicates that compounds similar to pyrrolidine derivatives exhibit anticancer properties. Studies have shown that certain pyrrolidine-based compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For instance, a related compound has been investigated for its effectiveness against breast cancer cell lines, demonstrating promising results in vitro.

b. Neuroprotective Effects
Pyrrolidine derivatives have been studied for their neuroprotective effects. A specific study highlighted the role of pyrrolidine compounds in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Organic Chemistry

a. Building Blocks for Complex Molecules
Pyrrolidine derivatives are valuable intermediates in the synthesis of complex organic molecules. They serve as building blocks for the construction of various natural products and pharmaceuticals. The bicyclic structure of pyrrolidine allows for unique reactivity patterns that can be exploited in multi-step synthesis.

b. Catalysts in Organic Reactions
Recent advancements have shown that pyrrolidine-based compounds can act as catalysts in various organic reactions, including asymmetric synthesis. Their ability to facilitate reactions while maintaining high selectivity makes them attractive for the development of new synthetic methodologies.

Materials Science

a. Polymer Chemistry
Pyrrolidine derivatives are being explored as components in polymer chemistry, particularly in the development of new materials with enhanced properties. For example, incorporating pyrrolidine into polymer matrices can improve mechanical strength and thermal stability.

b. Coatings and Adhesives
The unique chemical structure of pyrrolidine allows it to be used in formulating advanced coatings and adhesives that require specific adhesion properties and durability under varying environmental conditions.

Data Tables

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryAnticancer activity against breast cancer cells
Neuroprotective effects in neurodegenerative diseases
Synthetic Organic ChemistryBuilding blocks for complex organic molecules
Catalysts in asymmetric synthesis
Materials ScienceComponents in polymer chemistry
Formulating advanced coatings and adhesives

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a pyrrolidine derivative exhibited significant cytotoxicity against several cancer cell lines, suggesting a potential pathway for drug development targeting specific types of tumors.

Case Study 2: Neuroprotection
In another research project, scientists evaluated the neuroprotective effects of a related pyrrolidine compound on cultured neuronal cells exposed to oxidative stressors. The results indicated a marked reduction in cell death compared to control groups, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activities. The bicyclo[2.2.1]heptane moiety provides rigidity to the molecule, enhancing its binding affinity and selectivity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

Evidence from cruzain and Trypanosoma cruzi inhibition studies highlights critical differences between pyrrolidine and piperidine analogs:

Compound ID Structure Activity Against T. cruzi (IC₅₀) Activity Against Cruzain
10k Pyrrolidine derivative Inactive Inactive
10l Piperidine derivative 11.6 µM Inactive
10m–10o Piperidine + heteroatom (N/O) 1.6–1.8 µM Inactive
  • Introducing heteroatoms into the six-membered ring (e.g., 10m–10o) dramatically enhanced activity (IC₅₀ ~1.6–1.8 µM), suggesting that electronic modulation and ring polarity are critical for efficacy . The inactivity of all compounds against cruzain implies a non-enzymatic mechanism of action, likely involving alternative molecular targets in T. cruzi .

Role of Bicyclo[2.2.1]heptane Substitution

While direct data on the target compound’s biological activity are unavailable, structural analogs provide insights:

  • This is supported by the inactivity of 10k, where pyrrolidine alone lacked efficacy .
  • In contrast, biperidine derivatives (e.g., compounds with bicyclo[2.2.1]hept-2-enyl and piperidine groups) are known in pharmacology, though their activity profiles depend on additional functional groups .

Comparison with Pyridine-Containing Pyrrolidine Derivatives

  • Example : 1-Acetyl-2-(3-pyridinyl)-pyrrolidine (CAS 5979-94-2) contains a pyridine ring but lacks the bicyclo group. Its acetyl group enhances solubility and metabolic stability compared to the carbonyl-linked bicyclo system in the target compound .
  • Synthetic Utility : Pyrrolidine catalyzes cycloaddition reactions (e.g., pyrazole synthesis via 1,3-dipolar cycloaddition), highlighting its versatility in constructing heterocycles . However, the target compound’s bicyclo group may complicate similar synthetic pathways due to steric effects.

Biological Activity

Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-, is a compound of interest due to its unique structural properties and potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its biological properties. The bicyclo[2.2.1]heptane moiety is known for its rigidity and ability to influence the binding interactions with biological targets. The presence of the pyridine ring enhances its potential for interaction with various receptors and enzymes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that bicyclic compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuropharmacological Effects : Compounds resembling this pyrrolidine structure have shown promise in modulating ion channels, particularly potassium channels, which are crucial in neuronal signaling.
  • Antimicrobial Properties : Some derivatives have exhibited activity against bacterial strains.

The biological activity of pyrrolidine derivatives can be attributed to several mechanisms:

  • Ion Channel Modulation : Similar compounds have been found to selectively open KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4) channels, which are important in neuronal excitability .
  • Apoptosis Induction : Studies on related compounds indicate they can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at various phases, particularly the G1 phase, leading to reduced proliferation rates in cancer cell lines .

Anticancer Activity

A study focusing on bicyclo[2.2.1]heptane derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The IC50 values ranged from 1 µM to 10 µM, indicating potent activity .

Neuropharmacological Effects

Research into the KCNQ channel openers revealed that certain derivatives could enhance neuronal signaling by increasing potassium ion conductance, which is critical for maintaining neuronal excitability . This suggests potential applications in treating neurological disorders.

Antimicrobial Properties

Some studies have reported that pyrrolidine derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and E. coli, showcasing their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Mechanism IC50 Values (µM) References
AnticancerApoptosis induction, cell cycle arrest1 - 10
Ion Channel ModulationKCNQ channel opening230 (KCNQ2)
AntimicrobialInhibition of bacterial growthVaries

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